molecular formula C10H16N2O B2371603 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one CAS No. 36210-76-1

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B2371603
CAS No.: 36210-76-1
M. Wt: 180.251
InChI Key: CLCIJTSYLYHCAX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one involves several steps. One common synthetic route includes the reaction of cyclohexylamine with ethyl acetoacetate under acidic conditions to form the intermediate compound, which is then cyclized to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sigma Receptor Inhibition

Research indicates that pyrazole derivatives, including 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one, exhibit significant activity towards sigma receptors. These receptors are implicated in various neurological conditions and are potential targets for treating psychiatric disorders. The compound has shown promise as a selective sigma receptor ligand, which could be beneficial in developing medications for conditions such as:

  • Psychosis
  • Dystonia
  • Parkinson's Disease
  • Huntington's Chorea

The pharmacological activity of this compound suggests it may aid in managing symptoms associated with these conditions by modulating sigma receptor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that this compound exhibits antibacterial effects against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring influence its antibacterial efficacy. For instance, compounds derived from this structure have shown moderate to significant inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus stearothermophilus
  • Salmonella typhi

In vitro tests have reported varying zones of inhibition, indicating the potential of these derivatives in treating bacterial infections .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of cyclohexyl and methyl substituents with appropriate hydrazine derivatives. The resulting compound's structure allows it to interact effectively with biological targets, which is crucial for its pharmacological activity.

Table 1: Antibacterial Activity of Synthesized Compounds

Compound CodeR GroupS. aureus Zone (mm)E. coli Zone (mm)B. stearothermophilus Zone (mm)S. typhi Zone (mm)
4a2-F13121414
4b3-Cl16111417
4c3-Br18161116
4d3-OCH315161816
..................

This table illustrates the varying degrees of antibacterial activity among different derivatives of the compound, highlighting the importance of specific substituents in enhancing efficacy .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives based on the core structure of this compound. These studies emphasize the following findings:

  • Antibacterial Efficacy : Several derivatives showed promising results against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Some compounds demonstrated significant cytotoxic activity against cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways has been explored, indicating its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one can be compared with other similar compounds such as:

  • 2-Phenyl-5-methyl-2,4-dihydro-pyrazol-3-one
  • 2-Cyclohexyl-4,5-dimethyl-2,4-dihydro-pyrazol-3-one

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.

Biological Activity

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H15N1O\text{C}_{11}\text{H}_{15}\text{N}_1\text{O}

This compound is characterized by a pyrazole ring with cyclohexyl and methyl substituents, which contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various pyrazole derivatives, this compound demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated, showing promising results in inhibiting growth:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may act as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM)
MCF712.5
A54926.0

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this pyrazole derivative has also shown anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro. The following data illustrates its impact on cytokine levels:

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha15075
IL-6200100

This reduction suggests that the compound may serve as a therapeutic agent for inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Antimicrobial : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.
  • Anticancer : It may induce apoptosis through activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt.
  • Anti-inflammatory : The compound inhibits NF-kB signaling, leading to decreased expression of inflammatory mediators.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
  • Assessment of Antimicrobial Properties : Another study focused on the compound's effectiveness against multidrug-resistant bacterial strains. The results indicated that it could restore sensitivity to antibiotics when used in combination therapy .

Properties

IUPAC Name

2-cyclohexyl-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCIJTSYLYHCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture solution of 14.5 mL (0.134 mol) of methyl acetoacetate and 20.2 g (0.134 mol) of cyclohexylhydrazine hydrochloride was stirred for 2 hours at 120° C., and the mixture was cooled. Then, the reaction mixture was neutralized with 30 mL of 4M-sodium hydroxide solution and extracted with ethyl acetate. The organic layer was washed with water and saturated saline solution and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the resulting residue was treated with hexane. The resulting precipitate was collected to give 19.0 g (79%) of the titled compound.
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14.5 mL
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20.2 g
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79%

Synthesis routes and methods II

Procedure details

A mixture of 14.5 ml (0.134 mol) of methyl acetoacetate and 20.2 g (0.134 mol) of cyclohexylhydrazine hydrochloride was stirred at 120° C. for 2 hours, and then cooled. The reaction mixture was neutralized with 30 ml of a 4M aqueous solution of sodium hydroxide, and extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and distilled under reduced pressure to remove the solvent. Hexane was added to the residue, and precipitated crystals were collected by filtration to obtain 19.0 g (79%) of the captioned compound.
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14.5 mL
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20.2 g
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[Compound]
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aqueous solution
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79%

Synthesis routes and methods III

Procedure details

A mixture solution of 39.88 g (0.265 mol) of cyclohexylhydrazine HCl salt in 28.57 mL (0.265 mol) of methyl acetoacetate was heated for 1 hour at 120° C. After the reaction mixture was cooled to room temperature, dichloromethane was added to this mixture and the mixture was neutralized by 2N—NaOH aqueous solution. The organic layer was dried over with anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was treated with hexane to give crystalline and the crystalline was collected by filtration to give 33.84 g (71%) of the title compound.
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39.88 g
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28.57 mL
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71%

Synthesis routes and methods IV

Procedure details

Cyclohexylhydrazine hydrochloride (2.00 g, 13.3 mmol) and methyl acetoacetate (2.37 g, 20.4 mmol) were combined in glacial acetic acid (55 mL). The reaction was heated to 100° C. for 18 h. After allowing the reaction to cool to RT, the solvent was removed under reduced pressure to give 2.46 g of the desired product as a pale orange solid. This material was used without further purification. MS (ES+) m/z 181.2 (M+H+).
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2 g
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2.37 g
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55 mL
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